molecular formula C106H180N34O23S5 B1603359 Tertiapin CAS No. 58694-52-3

Tertiapin

Cat. No.: B1603359
CAS No.: 58694-52-3
M. Wt: 2459.1 g/mol
InChI Key: QWKNGDWCZWKGME-NPHAJLTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tertiapin is a 21-amino acid peptide toxin originally isolated from the venom of the European honey bee, Apis mellifera . It functions as a high-affinity, selective blocker of inward-rectifier potassium channels (Kir) . This peptide is a valuable research tool for elucidating the physiological roles of specific Kir channels, particularly Kir3.1/Kir3.4 (GIRK1/GIRK4) heteromultimers and Kir1.1 (ROMK1) . Its mechanism of action involves binding to the external pore of these channels, potently inhibiting potassium currents with IC50 values in the nanomolar range . In cardiac research, this compound is used to study the acetylcholine-activated K+ current (I KACh ), which plays a critical role in the parasympathetic regulation of heart rate and atrioventricular (AV) conduction . Furthermore, its ability to block ROMK1 channels makes it relevant for renal physiology and potassium recycling studies in the kidney . The native peptide contains a methionine residue at position 13 that is sensitive to oxidation. To address this, the stable synthetic analog, this compound-Q, in which methionine-13 is replaced by glutamine, is offered for enhanced experimental reliability without functional alteration . This product is supplied as a lyophilized powder with a stated purity of ≥95% and is intended for Research Use Only. It is not for diagnostic or therapeutic procedures, or for administration to humans or animals.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2R)-1-[[2-[[(2S)-5-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-ethyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C106H180N34O23S5/c1-11-56(7)83(137-93(151)68(32-24-39-118-106(115)116)126-97(155)73(45-80(112)141)130-101(159)78(53-167)136-98(156)74(46-81(113)142)131-100(158)77(52-166)135-94(152)70(42-55(5)6)128-87(145)58(9)111)103(161)138-84(57(8)12-2)104(162)139-85(59(13-3)14-4)105(163)140-40-25-33-79(140)102(160)132-72(44-61-48-117-54-121-61)96(154)127-69(34-41-168-10)92(150)134-76(51-165)99(157)129-71(43-60-47-119-63-27-16-15-26-62(60)63)95(153)125-66(29-18-21-36-108)90(148)124-67(30-19-22-37-109)91(149)133-75(50-164)88(146)120-49-82(143)122-65(31-23-38-110)89(147)123-64(86(114)144)28-17-20-35-107/h15-16,26-27,47-48,54-59,64-79,83-85,119,164-167H,11-14,17-25,28-46,49-53,107-111H2,1-10H3,(H2,112,141)(H2,113,142)(H2,114,144)(H,117,121)(H,120,146)(H,122,143)(H,123,147)(H,124,148)(H,125,153)(H,126,155)(H,127,154)(H,128,145)(H,129,157)(H,130,159)(H,131,158)(H,132,160)(H,133,149)(H,134,150)(H,135,152)(H,136,156)(H,137,151)(H,138,161)(H,139,162)(H4,115,116,118)/t56-,57-,58-,64?,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76?,77-,78-,79-,83-,84-,85-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKNGDWCZWKGME-NPHAJLTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(CC)CC)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(CC)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCSC)C(=O)NC(CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C106H180N34O23S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10897241
Record name Tertiapin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2459.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58694-52-3
Record name Tertiapin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058694523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tertiapin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10897241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Natural Extraction and Purification from Bee Venom

Source and Initial Extraction

  • Tertiapin was initially purified from the venom of Apis mellifera according to protocols developed by Gauldie et al. (1976). The venom is collected from honeybees and subjected to fractionation to isolate the peptide component this compound.

Purification Process

  • The crude venom undergoes chromatographic purification steps, typically involving reversed-phase high-performance liquid chromatography (HPLC), to separate this compound based on its physicochemical properties such as hydrophobicity.
  • The purity of the isolated this compound is confirmed by mass spectrometry and HPLC, ensuring a purity level suitable for biochemical and physiological experiments.

Limitations

  • Natural extraction yields limited quantities of this compound.
  • The process requires access to bee venom and involves complex purification steps to achieve high purity.

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis (SPPS)

  • Modern preparation of this compound primarily utilizes solid-phase peptide synthesis (SPPS) employing N-9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.
  • This method allows for the stepwise assembly of the 21 amino acid sequence on a resin support, enabling precise control over the peptide sequence and modifications.

Folding and Oxidation

  • After chain assembly, this compound requires correct folding to form its native disulfide bridges, which are critical for its biological activity.
  • The folding process is typically performed in vitro under controlled redox conditions to facilitate the formation of the correct disulfide bonds.
  • Proper folding is verified by analytical techniques such as mass spectrometry and circular dichroism spectroscopy to confirm the peptide’s secondary structure.

Purification

  • The folded peptide is purified by reversed-phase HPLC to achieve >95% purity.
  • Molecular mass confirmation is performed by mass spectrometry.
  • The purified peptide is lyophilized, often as a trifluoroacetate (TFA) salt, and stored at low temperatures (e.g., −23 °C) to maintain stability.

Advantages

  • SPPS allows for scalable production of this compound and its analogs.
  • Enables the synthesis of modified peptides, such as oxidation-resistant variants (e.g., TPN-M13Q), which retain inhibitory activity but have improved stability.

Analytical Characterization and Quality Control

Step Method/Technique Purpose Notes
Peptide synthesis Fmoc Solid-Phase Peptide Synthesis Assembly of amino acid sequence High precision and control
Folding Redox buffer conditions Formation of disulfide bridges Critical for biological activity
Purification Reversed-phase HPLC Achieve >95% purity Confirmed by retention time and peak shape
Molecular mass analysis Mass spectrometry Confirm molecular weight Detects correct peptide and modifications
Concentration determination UV spectrophotometry at 280 nm Accurate peptide quantification Uses extinction coefficients
Storage Lyophilization and low-temperature storage Maintain peptide stability Typically stored as TFA salt at −23 °C

Research Findings on Preparation Impact

  • Oxidation of the methionine residue (M13) in this compound significantly reduces its inhibitory potency by 4- to 5-fold. The synthetic variant TPN-M13Q, where methionine is replaced by glutamine, prevents oxidation and maintains high activity, demonstrating the importance of peptide integrity during preparation.
  • Molecular dynamics simulations and mutagenesis studies confirm that the correctly folded peptide with intact disulfide bonds is essential for high-affinity binding to Kir channels, underscoring the necessity of precise folding during preparation.
  • The synthetic approach facilitates the generation of peptide variants for structure-function studies, enabling the design of this compound analogs with altered specificity and stability.

Chemical Reactions Analysis

Disulfide Bond Formation and Structural Stability

Tertiapin contains two disulfide bonds (Cys₃–Cys₁₈ and Cys₅–Cys₁₄) that stabilize its α-helical C-terminal domain and extended N-terminal structure . These bonds are essential for maintaining its tertiary structure and channel-binding affinity.

  • Mass spectrometry confirmed proper disulfide linkage in synthetic variants like this compound-Q (TPN-Q) .

  • Disruption of these bonds via reducing agents (e.g., DTT) or mutations abolishes channel-blocking activity .

Oxidation Susceptibility and Stability Engineering

Native this compound's Met₁₃ residue is prone to air oxidation, reducing its affinity for Kir channels . To address this:

  • Substitution of Met₁₃ with Gln (yielding TPN-Q) prevents oxidation while preserving bioactivity .

    • IC₅₀ values for TPN-Q:

      • ROMK1 (Kir1.1): 2 nM

      • GIRK1/4 (Kir3.1/3.4): 8.6 nM

    • TPN-Q retains 100% activity after prolonged storage, unlike native this compound .

Engineered Mutations for Selectivity and Affinity

Rational mutagenesis has refined this compound’s specificity for Kir channel subtypes:

MutationTarget ChannelAffinity Change (K_d)Selectivity Ratio (Kir1.1 vs. Kir3.1/3.4)Source
H12LKir3.1/3.430-fold ↓8-fold ↑
Q13RKir1.142-fold ↓25-fold ↓
H12L + Q13RKir1.1/Kir3.1171 nM vs. 4.3 μM25-fold
K21AKir3.2>100-fold ↓N/A
  • Mechanism: Mutations at positions 12 and 13 alter hydrophobic/electrostatic interactions with Kir channel residues (e.g., F148 in Kir1.1) .

  • Nonadditive effects in double mutants (e.g., H12L + Q13R) suggest steric constraints near the channel pore .

Conjugation and Cyclization Strategies

Recent efforts aim to expand this compound’s utility via chemical derivatization:

  • Cyclization via Sortase A:

    • Backbone cyclization of TPN-Q improved proteolytic resistance while retaining Kir3.2 affinity (IC₅₀ ≈ 10 nM) .

  • Fluorophore Conjugation:

    • Staudinger ligation with DyLight 650 yielded a fluorescent probe (3% yield), enabling channel visualization .

Interactions with Potassium Channels

This compound-Q binds Kir channels via a bimolecular reaction (1:1 stoichiometry) :

  • Binding Interface: The C-terminal α-helix (residues 12–21) inserts into the channel vestibule, while the N-terminus remains extracellular .

  • Key Interactions:

    • Lys₂₁ forms electrostatic bonds with Kir3.2 turret residues (D172, E173) .

    • Hydrophobic residues (Ile₈, Ile₉) interact with Kir1.1’s F148 ring .

Comparative Analysis of this compound Variants

PropertyNative this compoundThis compound-Q (TPN-Q)TPN-RQ (I8R + M13Q)
Oxidation StabilityLowHighHigh
Kir1.1 IC₅₀2 nM2 nM3 nM
Kir3.1/3.4 IC₅₀10 nM8.6 nM12 nM
SelectivityModerateModerateEnhanced (Kir3.x)

Data compiled from .

Functional Dyad Model for Polybasic Blockers

This compound’s action aligns with a two-component mechanism:

  • Electrostatic steering via positively charged residues (e.g., Lys₂₁, Arg₇).

  • Pore occlusion via hydrophobic α-helix insertion .

Scientific Research Applications

Cardiovascular Applications

Atrioventricular Conduction
Tertiapin has been shown to prevent acetylcholine (ACh)-induced atrioventricular (AV) blocks in mammalian hearts by inhibiting the IKACh channels. This suggests potential therapeutic uses in conditions characterized by excessive parasympathetic stimulation or AV conduction disorders. In a study, this compound demonstrated a dose-dependent ability to prevent complete or high-degree AV blocks during ACh challenges, indicating its role as a protective agent against parasympathetic overactivity .

Heart Rate Management
Recent research indicates that this compound-Q, a derivative of this compound, can improve heart rate (HR) and AV conduction in genetically modified mouse models. The study highlighted improvements in HR by 19% to 24% across different mouse strains when treated with this compound-Q. This suggests its potential use in managing sick sinus syndrome (SND) and conduction diseases .

Neurological Applications

Pain Management
this compound's ability to block specific potassium channels has implications for pain management. It has been shown to inhibit G protein-activated inwardly rectifying K+ channels (GIRK), which are involved in pain signaling pathways. In experiments with dorsal root ganglion (DRG) neurons, this compound-Q increased action potential duration and blocked action potential after hyperpolarization (AHP), suggesting its utility in modulating pain responses .

Mental Health
Recent studies have explored the role of the ROMK channel in mental health disorders. This compound selectively blocks ROMK channels, and engineered variants of this compound have been tested for their effects on depression- and anxiety-like behaviors in mice. The findings indicate that specific mutations in this compound enhance its blocking activity on ROMK channels, potentially paving the way for new treatments for mental health conditions .

Therapeutic Uses in Inflammation

This compound may also contribute to anti-inflammatory effects due to its ability to modulate ion channel activity. By blocking BK channels, it can prolong depolarization phases and reduce sensory transmission related to pain and inflammation. This mechanism suggests possible applications in treating conditions like rheumatoid arthritis and multiple sclerosis .

Table: Summary of Key Findings on this compound Applications

Application Area Key Findings Study Reference
CardiovascularPrevents ACh-induced AV blocks; improves HR and AV conduction
NeurologicalInhibits GIRK channels; modulates pain signaling; affects depression behaviors
InflammationPotential anti-inflammatory effects through ion channel modulation

Biological Activity

Tertiapin, a peptide derived from bee venom, is recognized primarily for its ability to selectively block inward-rectifier potassium channels, particularly the G protein-gated K+ channels (GIRKs) and ROMK channels. This biological activity positions this compound as a significant compound in cardiovascular research and potential therapeutic applications.

This compound functions as a high-affinity blocker for inward-rectifier K+ channels, with notable selectivity towards GIRK1/4 and ROMK1 channels. Its binding affinities are reported as follows:

  • GIRK1/4 (K_ir3.1/3.4) : Ki=13.3nMK_i=13.3\,\text{nM}
  • ROMK1 (K_ir1.1) : Ki=1.3nMK_i=1.3\,\text{nM} .

This selective inhibition plays a crucial role in modulating cardiac conduction and heart rate, particularly in conditions such as bradycardia.

Effects on Cardiac Function

Research indicates that this compound can significantly improve heart rate (HR) and atrioventricular (AV) conduction in mouse models of bradycardia. In studies involving genetically modified mice, this compound-Q (a derivative of this compound) demonstrated improvements in cardiac function metrics:

  • Heart Rate Improvement : Up to 24% in Na_v1.5 +/− mice.
  • AV Conduction Improvement : Notable enhancements observed across various genetically altered strains .

Hemolytic Activity

In studies examining the hemolytic effects of bee venom peptides, this compound was found to have minimal hemolytic activity compared to melittin. At concentrations ranging from 10910^{-9} to 107M10^{-7}\,M, this compound exhibited a stabilizing effect on red blood cell membranes, suggesting potential protective roles against hemolysis .

Study on Atrioventricular Block

A significant study investigated the effect of this compound on acetylcholine-induced AV block in guinea pig hearts. The results showed that this compound could dose-dependently prevent AV conduction decrements caused by acetylcholine, indicating its potential utility in managing cardiac conduction disorders .

Clinical Implications

Given its mechanism of action and effects on cardiac physiology, this compound is being explored as a therapeutic agent for conditions characterized by abnormal heart rhythms. Its ability to modulate GIRK channels presents opportunities for developing treatments aimed at enhancing cardiac function without significant toxicity .

Summary Table of Biological Activities

Activity Measurement Result
GIRK Channel BlockadeBinding AffinityKi=13.3nMK_i=13.3\,nM
ROMK Channel BlockadeBinding AffinityKi=1.3nMK_i=1.3\,nM
Heart Rate Improvement% ChangeUp to 24% improvement
AV Conduction Improvement% ChangeSignificant improvement noted
Hemolytic ActivityDegree of HemolysisMinimal at specified concentrations

Q & A

What experimental approaches are used to validate the specificity of Tertiapin as a Kir channel blocker?

Answer:
this compound’s specificity for Kir channels (e.g., GIRK1/4, ROMK1) is validated through in vitro electrophysiology and competitive binding assays. Key steps include:

  • Concentration-dependent inhibition : Measure IC₅₀ values using patch-clamp recordings in cells expressing target Kir channels (e.g., ROMK1: Ki = 1.3 nM ).
  • Selectivity profiling : Compare effects on non-target Kir subtypes (e.g., IRK1, which is insensitive to this compound ).
  • Negative controls : Use Kir channel knockout models or co-apply non-selective K⁺ channel blockers (e.g., Ba²⁺) to isolate this compound-specific effects .

How can researchers ensure the stability and bioactivity of this compound in long-term experiments?

Answer:

  • Storage : Lyophilized this compound Q should be stored at -20°C, with reconstitution in sterile, pH-balanced buffers (e.g., PBS) to prevent aggregation .
  • Bioactivity validation : Pre-experiment dose-response curves in a reference system (e.g., GIRK1/4-expressing HEK cells) confirm retained potency .
  • Avoid freeze-thaw cycles : Aliquot reconstituted solutions to minimize degradation .

How do researchers address discrepancies in this compound’s efficacy across experimental models (e.g., neuronal vs. cardiac tissues)?

Answer:
Discrepancies may arise from tissue-specific Kir subunit expression or baseline channel activity. Mitigation strategies include:

  • Dose-response calibration : Optimize concentrations for each model (e.g., 10–100 nM in cardiac myocytes vs. 50–200 nM in neurons) .
  • Complementary assays : Pair electrophysiology with biochemical methods (e.g., thallium flux assays for mitoKATP activity ).
  • Model validation : Use RNAi or CRISPR to confirm Kir channel presence in the target tissue .

What methodologies are recommended for integrating this compound with optogenetic tools to study GIRK channel dynamics?

Answer:

  • Co-application with optogenetic actuators : Use this compound to block GIRK channels while optogenetically stimulating Gi-coupled receptors (e.g., GABA_B). Measure changes in action potential (AP) output via current-clamp recordings .
  • Control for off-target effects : Include optogenetic stimulation in Kir knockout models to isolate this compound-sensitive components .

What are the critical steps in isolating this compound from natural sources like honeybee venom?

Answer:

  • Venom fractionation : Use capillary zone electrophoresis (CZE-DAD) or HPLC to separate this compound from major components (e.g., melittin) .
  • Concentration requirements : Enrich venom samples to ~3 mg/g dry mass, as this compound is a trace peptide (<0.3% of venom) .
  • Purity validation : Confirm identity via MALDI-TOF MS and functional assays (e.g., Kir channel inhibition) .

How can antigenic epitope prediction inform the development of antibodies against this compound for functional studies?

Answer:

  • Epitope mapping : Use bioinformatics tools (e.g., Kolaskar-Tongaonkar algorithm) to predict antigenic regions (e.g., residues 4–16: NCNRIIIPHMCWK ).
  • In vitro validation**: Synthesize peptide fragments corresponding to predicted epitopes and test immunogenicity in animal models .
  • Functional blocking assays : Assess antibody efficacy in neutralizing this compound’s channel-blocking activity .

What controls are essential when using this compound to study GABA_B receptor-mediated signaling in neurons?

Answer:

  • Baseline activity controls : Compare neuronal input resistance (Rin) and AP frequency before/after this compound application .
  • Pharmacological controls : Co-apply GABA_B agonists (e.g., baclofen) to confirm this compound’s antagonism of GIRK-mediated hyperpolarization .
  • Vehicle controls : Account for solvent effects (e.g., DMSO) on membrane properties .

What strategies mitigate off-target effects when applying this compound in complex physiological systems?

Answer:

  • Tissue-specific Kir profiling : Use qPCR or proteomics to confirm target channel expression .
  • Combination with genetic models : Validate results in Kir3.x knockout animals or cells .
  • Secondary pharmacology screens : Test this compound against unrelated ion channels (e.g., voltage-gated K⁺ channels) to rule out cross-reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.